![molecular formula C10H14N2O4 B1478934 2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid CAS No. 2097947-06-1](/img/structure/B1478934.png)
2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCN1C(=O)C2CCN(CC2C1=O)CCC(=O)O
. The InChI representation is InChI=1S/C11H16N2O4/c1-12-10(16)7-2-4-13(5-3-9(14)15)6-8(7)11(12)17/h7-8H,2-6H2,1H3,(H,14,15)
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.23 g/mol. The density is approximately 1.3±0.1 g/cm3 . The boiling point is 459.8±45.0 °C at 760 mmHg . The compound has a polarizability of 23.0±0.5 10-24cm3 . Unfortunately, the melting point is not available .Scientific Research Applications
Efficient Synthesis of Pseudopeptides
Research by Ovdiichuk et al. (2015) focused on the synthesis of nicotinic acid-based amino acid units featuring an amidoxime function on the pyridine ring. This study provides insights into the structural manipulation of pyridine derivatives, highlighting the potential of these compounds in the development of novel chemical entities. The efficient coupling of 2-cyanonicotinic acid with methyl esters of L-α-amino acids and the subsequent regioselective pyrrolidine ring opening are notable steps in this synthesis process (Ovdiichuk et al., 2015).
Synthesis of Polysubstituted Pyrroles
Колос & Чечина (2019) investigated the synthesis of novel pentasubstituted pyrroles containing a propanoic acid fragment. The study demonstrates the versatility of pyrrole derivatives in organic synthesis, offering a methodology for the generation of structurally complex molecules through reactions of arylglyoxals, N,N-dimethylbarbituric, and 3-[(4-oxopent-2-en-2-yl)amino]propanoic acids (Колос & Чечина, 2019).
Development of Novel β-Lactams
Behzadi et al. (2015) explored the use of 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid as a ketene source for synthesizing monocyclic-2-azetidinones. This research highlights the strategic manipulation of ketenes and imines to control diastereoselectivity in chemical synthesis, paving the way for the creation of stereochemically defined compounds (Behzadi et al., 2015).
Synthesis of Pyrido[2,3-d]pyrimidines, Amides, and Derivatives
The study by Harutyunyan et al. (2015) on the synthesis of various heterocyclic compounds from substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids underlines the versatility of pyrrolo[3,4-c]pyridin-5-yl derivatives in generating a diverse array of chemical structures. This work contributes to the field of heterocyclic chemistry by expanding the range of potential synthetic routes for complex molecules (Harutyunyan et al., 2015).
Safety and Hazards
Mechanism of Action
Target of action
Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of action
Some derivatives have shown more activity on kinase inhibition .
Biochemical pathways
They are known to exhibit various biological activities, suggesting they may interact with multiple pathways .
Result of action
They have been found to exhibit various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2-(1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-5(10(15)16)12-3-2-6-7(4-12)9(14)11-8(6)13/h5-7H,2-4H2,1H3,(H,15,16)(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPFSODYNFLURR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC2C(C1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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